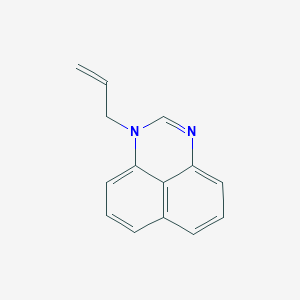

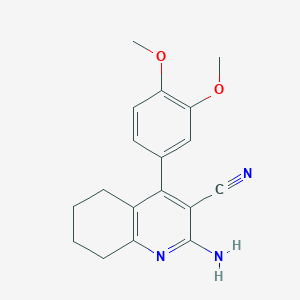

1-allyl-1H-perimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of perimidines, including 1-allyl-1H-perimidine, often involves condensation reactions that can be facilitated by various catalysts and conditions. For instance, the synthesis of 2-substituted-1H-perimidines has been reported, showcasing the versatility of the perimidine scaffold for functionalization at different positions on the heterocycle (Sović et al., 2013).

Molecular Structure Analysis

Perimidines display interesting structural features, such as 1,3-annular tautomerism, which is a consequence of the possible hydrogen positions on the nitrogen atoms within the ring system. This tautomerism results in the existence of imine or enamine forms of the compound, with 2-substituted-1H-perimidines showing cis or trans orientations of the 2-substituent in respect to the C=N bond. The structure of these compounds has been elucidated through techniques like X-ray crystallography and DFT calculations, providing insight into their conformation and stability (Sović et al., 2013).

Chemical Reactions and Properties

Perimidines are known to undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 1H-perimidine derivatives through reactions involving allylic compounds and amidines in the presence of O2 as the sole oxidant has been documented. This showcases the compound's ability to engage in C-N bond formation, a fundamental reaction in organic synthesis (Guo et al., 2016).

Safety and Hazards

Future Directions

Perimidines, including 1-allyl-1H-perimidine, have immense potential due to their wide range of applications in life sciences, medical sciences, and industrial chemistry . Future research could focus on developing simpler methods for the synthesis of perimidines , exploring their potential applications in drug discovery, polymer chemistry, photo sensors, dye industries, and organic synthesis , and investigating their safety and environmental impact .

properties

IUPAC Name |

1-prop-2-enylperimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-9-16-10-15-12-7-3-5-11-6-4-8-13(16)14(11)12/h2-8,10H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMWNTMJLVNEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=CC=CC3=C2C1=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320451 |

Source

|

| Record name | 1-prop-2-enylperimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24792009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Prop-2-enylperimidine | |

CAS RN |

71695-13-1 |

Source

|

| Record name | 1-prop-2-enylperimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine](/img/structure/B5630863.png)

![6-[(3-fluorophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5630872.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide dihydrochloride](/img/structure/B5630877.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5630879.png)

![5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5630905.png)

![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)

![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)